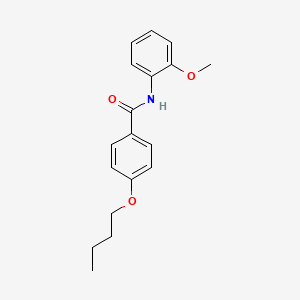

4-butoxy-N-(2-methoxyphenyl)benzamide

Description

4-Butoxy-N-(2-methoxyphenyl)benzamide is a benzamide derivative featuring a butoxy group at the para position of the benzoyl ring and a 2-methoxyphenyl substituent on the amide nitrogen (Fig. 1). This compound has garnered attention in medicinal chemistry due to its role as a selective agonist for Formyl Peptide Receptor 2 (FPR2), a G-protein-coupled receptor implicated in inflammatory responses and vascular injury imaging . Its synthesis typically involves multi-step reactions, including acylation and nucleophilic substitution, yielding high-purity products confirmed via ¹H-NMR and HRMS .

Properties

IUPAC Name |

4-butoxy-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-3-4-13-22-15-11-9-14(10-12-15)18(20)19-16-7-5-6-8-17(16)21-2/h5-12H,3-4,13H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQQUSJZVHMEGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(2-methoxyphenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of 4-butoxy-N-(2-methoxyphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-butoxy-N-(2-hydroxyphenyl)benzamide.

Reduction: The amide group can be reduced to form the corresponding amine, 4-butoxy-N-(2-methoxyphenyl)benzylamine.

Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: 4-butoxy-N-(2-hydroxyphenyl)benzamide.

Reduction: 4-butoxy-N-(2-methoxyphenyl)benzylamine.

Substitution: Various substituted benzamides depending on the substituent used.

Scientific Research Applications

4-Butoxy-N-(2-methoxyphenyl)benzamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues

The benzamide scaffold allows for extensive substitution, leading to diverse biological activities. Key analogues include:

Key Observations :

- Substituent Position Matters : The 2-methoxy group in 4-butoxy-N-(2-methoxyphenyl)benzamide enhances FPR2 selectivity compared to its 4-methoxy counterpart (e.g., 4-tert-butyl-N-(4-methoxyphenyl)benzamide), which lacks reported receptor activity .

- Halogen vs. Alkoxy : Replacing the 2-methoxy with 2-fluoro (e.g., VU0040237) shifts activity toward mGluR5 modulation, highlighting substituent-driven target specificity .

Therapeutic Potential

- FPR2 in Vascular Imaging : 4-Butoxy-N-(2-methoxyphenyl)benzamide derivatives are radiotracer candidates for in vivo imaging of acute vascular injury due to their high receptor binding affinity .

- Neuropsychiatric Disorders : mGluR5 PAMs like VU0040237 are explored for schizophrenia and Parkinson’s disease, leveraging their ability to enhance glutamate signaling without overactivation .

Q & A

Q. Answer :

- Substituent position : The 2-methoxyphenyl group enhances π-π stacking with enzyme active sites, as shown in analogs like 3-chloro-N-(2-methoxyphenyl)benzamide .

- Butoxy chain length : Longer alkoxy groups (e.g., butoxy vs. methoxy) increase lipophilicity, improving membrane permeability but potentially reducing solubility .

- Activity validation : Use enzyme kinetics (e.g., IC determination via fluorogenic assays) and molecular docking (e.g., AutoDock Vina) to correlate structure-activity relationships (SAR) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects) across studies?

Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation time) and validate with positive controls (e.g., doxorubicin for cytotoxicity).

- Structural analogs : Compare data with derivatives like 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide, which shows distinct activity due to thiazole substitution .

- Mechanistic studies : Use RNA sequencing or proteomics to identify differential pathway activation (e.g., NF-κB for inflammation vs. p53 for apoptosis) .

Advanced: What crystallographic methods are recommended for resolving the compound’s 3D structure and intermolecular interactions?

Q. Answer :

- Single-crystal X-ray diffraction : Use SHELX programs (SHELXL for refinement) to determine hydrogen bonding (e.g., N-H···O interactions) and π-stacking distances .

- Data collection : Optimize cryocooling (100 K) to minimize thermal motion artifacts.

- Validation : Cross-check with DFT calculations (e.g., Gaussian09) for bond-length accuracy and Hirshfeld surface analysis .

Advanced: How can mutagenicity risks associated with 4-butoxy-N-(2-methoxyphenyl)benzamide be assessed during preclinical studies?

Q. Answer :

- Ames II testing : Evaluate frameshift and base-pair substitution mutations using Salmonella typhimurium strains TA98 and TA100 .

- Metabolite screening : Use liver microsomes (e.g., rat S9 fraction) to identify reactive intermediates via LC-MS/MS .

- Comparative analysis : Benchmark against structurally similar compounds (e.g., benzyl chloride) with known mutagenicity profiles .

Advanced: What strategies improve the compound’s stability in aqueous solutions for in vivo pharmacokinetic studies?

Q. Answer :

- pH optimization : Maintain pH 6.5–7.5 to prevent hydrolysis of the amide bond.

- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility without destabilization .

- Accelerated stability testing : Conduct stress studies (40°C/75% RH for 4 weeks) and monitor degradation via UPLC .

Advanced: How can researchers validate target engagement in cellular assays for this compound?

Q. Answer :

- Cellular thermal shift assay (CETSA) : Measure protein denaturation shifts to confirm binding to targets (e.g., kinases) .

- Fluorescence polarization : Track competitive displacement of labeled probes (e.g., FITC-conjugated inhibitors) .

- CRISPR knockdown : Compare activity in wild-type vs. target-gene-KO cell lines to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.